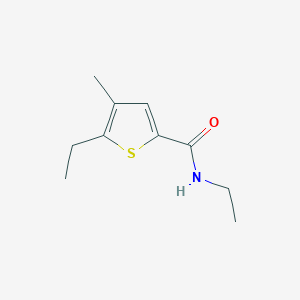![molecular formula C16H15N3O B7500272 N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)
N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide (EPIC) is a chemical compound that belongs to the family of heterocyclic aromatic amines. It is a potent mutagen and carcinogen that is formed during the cooking of meat and fish at high temperatures. EPIC has been studied extensively in the field of toxicology and carcinogenesis due to its ability to induce DNA damage and cause cancer.
Mécanisme D'action
N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. The primary metabolite of N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is N-hydroxy-N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide, which can be further metabolized to form DNA adducts. These adducts can lead to mutations in oncogenes and tumor suppressor genes, which can promote cancer development.
Biochemical and Physiological Effects:
N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has been shown to induce DNA damage and cause cancer in animal models. It has also been linked to the development of several types of cancer in humans, including breast, prostate, and colorectal cancer. N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has been shown to interfere with cell signaling pathways and induce oxidative stress, which can contribute to cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is a potent mutagen and carcinogen that can be used to study the mechanism of action of heterocyclic aromatic amines and their role in cancer development. However, due to its toxicity, it must be handled with care in the laboratory. N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is also expensive to synthesize, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide research. One area of focus is the development of new chemopreventive agents that can inhibit the formation of N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide-induced DNA adducts. Another area of focus is the development of new cancer therapies that can target the signaling pathways that are disrupted by N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide. Additionally, there is a need for further research on the role of N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide in the development of different types of cancer and its interaction with other environmental factors.
Méthodes De Synthèse
N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is synthesized from 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) through a reaction with ethyl chloroformate. The reaction yields N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide as a white solid with a melting point of 205-207°C.
Applications De Recherche Scientifique
N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied in the field of toxicology and carcinogenesis. It is used as a model compound to study the mechanism of action of heterocyclic aromatic amines and their role in cancer development. N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is also used to evaluate the efficacy of chemopreventive agents and to develop new cancer therapies.
Propriétés
IUPAC Name |
N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-19(13-8-4-3-5-9-13)16(20)14-12-18-11-7-6-10-15(18)17-14/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMATDRURMLRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)



